Nemifitide acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INN 00835 acetate involves the assembly of its pentapeptide structure. The specific synthetic routes and reaction conditions are proprietary and retained by Innapharma, Inc . it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the stepwise addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of INN 00835 acetate would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides in large quantities. The exact industrial production methods for INN 00835 acetate are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
INN 00835 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving INN 00835 acetate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The specific conditions for these reactions depend on the desired modifications to the peptide structure.
Major Products
The major products formed from these reactions are typically modified versions of the original peptide, with changes to specific functional groups or the overall peptide structure. These modifications can affect the compound’s biological activity and stability.
Scientific Research Applications
INN 00835 acetate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Medicine: INN 00835 acetate is primarily researched for its antidepressant properties. .
Industry: The compound’s potential for rapid onset of action makes it a candidate for the development of new antidepressant medications.
Mechanism of Action
INN 00835 acetate exerts its effects by interacting with several biological receptors. It binds to 5-HT2A and 5-HT2C receptors as an antagonist, as well as melanocortin receptors (MC4, MC5) and bombesin receptors . These interactions are believed to modulate neurotransmitter activity in the brain, leading to its antidepressant effects. The compound quickly crosses the blood-brain barrier and is found at nanomolar concentrations in the amygdala, frontal cortex, and hippocampus .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Desipramine: A tricyclic antidepressant that affects the levels of norepinephrine and serotonin in the brain.
Sertraline: Another SSRI used to treat depression and anxiety disorders.
Uniqueness
INN 00835 acetate is unique due to its rapid onset of action compared to traditional antidepressants like fluoxetine and desipramine . Its peptide structure and specific receptor interactions also distinguish it from other antidepressants, making it a promising candidate for further development and research.
Properties
Molecular Formula |
C35H47FN10O8 |
---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
acetic acid;(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H43FN10O6.C2H4O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;1-2(3)4/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H3,(H,3,4)/t21-,23+,25+,26+,27+;/m1./s1 |
InChI Key |
KODFJVOHBXAGDY-XYYXENNDSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |
Canonical SMILES |
CC(=O)O.C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |
Origin of Product |
United States |
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